molecular formula C16H18N2O3 B1364054 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine CAS No. 355381-67-8

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine

Cat. No.: B1364054
CAS No.: 355381-67-8
M. Wt: 286.33 g/mol
InChI Key: WNHOPEFFCPHEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is an organic compound that features a methoxy-substituted phenyl group and a nitrobenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-nitrobenzyl bromide.

    Formation of Intermediate: The 3-methoxybenzaldehyde undergoes a condensation reaction with ethanamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-(3-methoxyphenyl)ethanamine.

    Alkylation: Finally, the 2-(3-methoxyphenyl)ethanamine is alkylated with 4-nitrobenzyl bromide under basic conditions to produce the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.

Major Products

    Oxidation: 2-(3-hydroxyphenyl)-N-(4-nitrobenzyl)ethanamine.

    Reduction: 2-(3-methoxyphenyl)-N-(4-aminobenzyl)ethanamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-N-benzylethanamine: Lacks the nitro group, resulting in different reactivity and biological activity.

    2-(3-hydroxyphenyl)-N-(4-nitrobenzyl)ethanamine: The methoxy group is replaced with a hydroxyl group, altering its chemical properties.

    2-(3-methoxyphenyl)-N-(4-aminobenzyl)ethanamine:

Uniqueness

2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions with biological targets, making the compound valuable for diverse research applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(4-nitrophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-21-16-4-2-3-13(11-16)9-10-17-12-14-5-7-15(8-6-14)18(19)20/h2-8,11,17H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHOPEFFCPHEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386134
Record name 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-67-8
Record name 2-(3-methoxyphenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.